![molecular formula C24H20N2O2S B2991459 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-91-0](/img/structure/B2991459.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also has a phenoxy group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the phenoxy group, and the amide group would all contribute to the overall structure. These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s properties .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on compounds closely related to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, focuses on understanding their molecular structure and the influence of intermolecular interactions. These studies employ techniques like single-crystal X-ray diffraction and DFT calculations to elucidate the molecular geometry and the effects of dimerization and crystal packing on the compound's structural features (Karabulut et al., 2014).
Photophysical Studies and Fluorescence Switching
Triphenylamine–benzothiazole derivatives, which share a structural motif with the compound , exhibit temperature-controlled fluorescence switching. Detailed photophysical studies in various solvents have revealed the mechanisms behind locally excited (LE) and twisted intramolecular charge-transfer (TICT) state formation, offering insights into fluorescence tuning and potential applications in fluorescence-based sensors (Kundu et al., 2019).
Synthesis of Novel Organic Compounds
The synthesis and characterization of new compounds using thiazole derivatives as a foundational structure have been extensively explored. These studies aim to develop novel materials with potential applications in fields like corrosion inhibition, luminescence sensing, and antimicrobial activity. For example, the synthesis of thiazoles as corrosion inhibitors for copper in acidic environments demonstrates the versatility of thiazole-based compounds in creating effective corrosion inhibitors (Farahati et al., 2019).
Mechanism of Action
Target of Action
A similar compound, amitraz, interacts withalpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound’s mode of action involves alpha-adrenergic agonist activity , interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, and consequently paralysis and death in insects .
Biochemical Pathways
The related compound amitraz affects pathways involvingalpha-adrenergic receptors , octopamine receptors , monoamine oxidases , and prostaglandin synthesis .
Pharmacokinetics
The related compound amitraz is known to be volatile and almost insoluble in water .
Result of Action
The related compound amitraz leads to overexcitation, and consequently paralysis and death in insects .
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-13-21(17(2)14-16)22-15-29-24(25-22)26-23(27)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJUYWMTBZTSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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